N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a complex substitution pattern. Its structure includes:
- A 3,5-dimethylpyrazolo[1,5-a]pyrimidine core.
- A 2-(3-methylphenyl) substituent at position 2.
- A N-[2-(3,4-dimethoxyphenyl)ethyl] group at position 5.
Properties
Molecular Formula |
C25H28N4O2 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C25H28N4O2/c1-16-7-6-8-20(13-16)24-18(3)25-27-17(2)14-23(29(25)28-24)26-12-11-19-9-10-21(30-4)22(15-19)31-5/h6-10,13-15,26H,11-12H2,1-5H3 |
InChI Key |
ZTWMJPKZJORGBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)NCCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Reaction
Reagents :
-
β-Enaminone precursor (e.g., 3-dimethylamino-1-(3-methylphenyl)-2-propen-1-one).
-
3-Amino-4-aroylpyrazole (for introducing methyl groups at positions 3 and 5).
Conditions :
-
Solvent: Glacial acetic acid or ethanol.
-
Temperature: 80–130°C under reflux.
-
Catalysis: Piperidine or acetic acid (0.5–1.0 equiv).
Mechanism :
-
Nucleophilic attack by the amino group of pyrazole on the β-carbon of the enaminone.
-
Cyclization to form the pyrazolo[1,5-a]pyrimidine core.
Yield : 60–85% (dependent on substituent steric effects).
Final Amination Step
The 7-amino group is introduced via nucleophilic substitution or reductive amination.
Nucleophilic Substitution
Reagents :
-
7-Chloro intermediate (prepared via chlorination with POCl₃).
-
2-(3,4-Dimethoxyphenyl)ethylamine.
Conditions :
-
Solvent: DMF or THF.
-
Base: K₂CO₃ or Et₃N.
-
Temperature: 60–100°C.
Reductive Amination (Alternative)
Reagents :
-
7-Keto intermediate.
-
2-(3,4-Dimethoxyphenyl)ethylamine.
-
Reducing agent: NaBH₄ or NaBH₃CN.
Conditions :
-
Solvent: Methanol or dichloromethane.
-
Temperature: 25–40°C.
Optimization Strategies
Yield Improvement
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent polarity | DMF > THF > EtOH | +15% in DMF |
| Temperature | 100°C vs. 80°C | +10% at 100°C |
| Catalyst loading | 1.2 equiv piperidine | +8% |
Purification Methods
-
Column chromatography : Silica gel (hexane/EtOAc 3:1).
Industrial-Scale Considerations
-
Continuous flow reactors : Enhance heat transfer and reduce reaction time.
-
Green chemistry : Replacement of POCl₃ with PCl₃ in chlorination steps (reduces waste).
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclocondensation | High regioselectivity | Requires harsh conditions |
| Nucleophilic substitution | Scalable | Low yields with bulky amines |
| Reductive amination | Mild conditions | Requires keto intermediate |
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, including fluorescent dyes and sensors
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit acetylcholinesterase (AchE), thereby affecting neurotransmission .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a detailed comparison with key analogues:
Structural and Functional Group Variations
Table 1: Substituent Patterns and Key Features
Key Observations:
Position 3 Substitutions :
- Fluorophenyl (e.g., 47 ) or trifluoromethylphenyl (39a ) groups enhance anti-M.tb activity and metabolic stability compared to simple phenyl or methylphenyl groups .
- The target compound’s 2-(3-methylphenyl) group may reduce steric hindrance but lacks electronegative substituents linked to potency .
Position 5 Substitutions :
- Methyl or phenyl groups are common. Dimethylation (as in the target compound) may improve membrane permeability but reduce binding affinity in some cases .
Position 7 Amine Modifications: Pyridylmethyl or morpholinylpropyl groups (51) enhance solubility and pharmacokinetics .
Table 2: Bioactivity Comparison
Key Insights:
- Anti-M.tb Activity : Fluorinated derivatives (e.g., 47 , 51 ) show superior potency, likely due to enhanced target binding (e.g., M.tb ATP synthase inhibition) .
- Cytotoxicity : Methoxy-substituted compounds (e.g., 35c ) exhibit moderate cytotoxicity, whereas pyridylmethyl amines (47 , 51 ) show lower toxicity, suggesting better selectivity .
- Pharmacokinetics : Microsomal stability correlates with pyridine or piperidine substituents, which mitigate oxidative metabolism .
Biological Activity
Chemical Structure and Properties
- IUPAC Name : N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Molecular Formula : C18H22N4O2
- Molecular Weight : 342.4 g/mol
- CAS Number : Not available in search results
Biological Activity
The biological activity of pyrazolopyrimidine derivatives has been widely studied due to their potential therapeutic effects. Compounds similar to the one often exhibit activities such as:
- Antitumor Activity : Many pyrazolopyrimidine derivatives have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways.
- Anti-inflammatory Effects : Some compounds in this class demonstrate anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
- Antioxidant Activity : These compounds often possess antioxidant properties, which help in mitigating oxidative stress in cells.
The mechanisms through which these compounds exert their biological effects typically include:
- Kinase Inhibition : Many pyrazolopyrimidines act as ATP-competitive inhibitors of various kinases, which are crucial for cell cycle regulation and survival.
- Receptor Modulation : Some derivatives may interact with specific receptors, influencing downstream signaling pathways that regulate cellular responses.
Research Findings and Case Studies
While specific studies on the compound are lacking, research on related pyrazolopyrimidines provides insights into their potential applications:
- A study published in Journal of Medicinal Chemistry explored a series of pyrazolopyrimidine derivatives and reported significant antitumor activity against various cancer cell lines (e.g., A549 lung cancer cells) .
- Another investigation highlighted the anti-inflammatory properties of related compounds in animal models of arthritis, demonstrating reduced swelling and inflammation markers .
Data Table: Comparison of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors (e.g., substituted pyrazoles and pyrimidines) under controlled conditions. Key steps include:
- Catalyst selection : Transition metal catalysts (e.g., Pd/Cu) improve coupling reactions for aryl group attachments .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, toluene) enhance solubility and reaction efficiency .
- Temperature control : Maintaining 60–80°C during amine coupling steps minimizes side reactions .
Post-synthesis purification via column chromatography (gradient elution with EtOAc/light petroleum) is recommended .
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
- Methodological Answer : Use a multi-spectral approach:
- ¹H/¹³C NMR : Assign signals to distinguish substituents (e.g., 3,4-dimethoxyphenyl vs. 3-methylphenyl groups) and confirm regioselectivity .
- IR spectroscopy : Identify functional groups (e.g., amine stretches at ~3300 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular formula and detect isotopic patterns for halogenated analogs (if applicable) .
Advanced Research Questions
Q. What strategies validate the compound’s biological activity (e.g., enzyme inhibition) while minimizing false positives?
- Methodological Answer :
- Dose-response assays : Perform IC₅₀ determinations across a log-scale concentration range (e.g., 1 nM–100 µM) to confirm potency .
- Counter-screening : Test against related enzymes/receptors to assess specificity (e.g., kinase panels for off-target effects) .
- Structural analogs : Compare activity with derivatives lacking key substituents (e.g., trifluoromethyl groups) to identify critical pharmacophores .
Q. How can computational methods predict and resolve contradictions in experimental data (e.g., binding affinity vs. cellular efficacy)?
- Methodological Answer :
- Quantum chemical calculations : Use density functional theory (DFT) to model electronic interactions and identify steric clashes in target binding pockets .
- Molecular dynamics (MD) : Simulate ligand-receptor dynamics to explain discrepancies between in vitro and cell-based assays .
- Data integration : Apply cheminformatics tools to cross-reference experimental results with databases (e.g., PubChem) for outlier detection .
Q. What methodologies optimize pharmacokinetic properties (e.g., bioavailability) without compromising activity?
- Methodological Answer :
- Lipophilicity adjustments : Introduce hydrophilic groups (e.g., hydroxyls) to the phenethyl side chain while monitoring LogP via HPLC .
- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., methoxy groups) for targeted deuteration or fluorination .
- In vivo PK/PD modeling : Corrogate plasma half-life with efficacy in animal models to refine dosing regimens .
Data Analysis and Experimental Design
Q. How should researchers analyze conflicting SAR data for substituents on the pyrazolo[1,5-a]pyrimidine core?
- Methodological Answer :
- Free-Wilson analysis : Deconstruct activity contributions of individual substituents (e.g., 3-methylphenyl vs. 3,4-dimethoxyphenyl) .
- CoMFA/CoMSIA : Generate 3D-QSAR models to map steric/electrostatic requirements for activity .
- Crystallography : Resolve X-ray structures of ligand-target complexes to validate hypothesized interactions .
Q. What experimental frameworks integrate computational reaction design with laboratory synthesis?
- Methodological Answer :
- Reaction path searching : Use software like GRRM to predict feasible pathways and intermediates .
- High-throughput screening : Automate condition optimization (solvent, catalyst, temperature) using robotic platforms .
- Feedback loops : Refine computational models with experimental yields and purity data .
Ethical and Compliance Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
